2-Amino-2-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide involves several steps:
Starting Material: The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone.
Reaction with Hexamine: This compound is reacted with hexamine in a solvent system comprising tetrahydrofuran and water.
Acylation: The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system.
Reduction: The product is reduced selectively first with sodium borohydride and subsequently with stannous chloride.
Hydrochloride Salt Formation: The product is converted in situ to the corresponding hydrochloride salt immediately after reduction.
Chemical Reactions Analysis
2-Amino-2-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding phenoxy acids.
Reduction: The compound can be reduced using reagents like sodium borohydride and stannous chloride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Scientific Research Applications
2-Amino-2-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Cardiovascular Research: It is used as a prodrug for desglymidodrine, an alpha-adrenergic receptor agonist, to study its effects on blood pressure and vascular tone.
Pharmacological Studies: The compound is used to investigate the pharmacodynamics and pharmacokinetics of alpha-adrenergic receptor agonists.
Medical Applications: It is employed in the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide involves its conversion to desglymidodrine, which activates alpha-adrenergic receptors. This activation leads to an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing central nervous system effects .
Comparison with Similar Compounds
2-Amino-2-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds:
N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide: This compound also belongs to the class of dimethoxybenzenes and shares similar structural features.
2-Aminoacetanilide: This compound is used as a starting material for the synthesis of various pharmaceuticals and dyes.
The uniqueness of this compound lies in its specific application as a cardiovascular drug and its selective activation of alpha-adrenergic receptors without significant central nervous system effects.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-2-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) |
InChI Key |
QQRLGURVNNQHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)N)N |
Origin of Product |
United States |
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